Methyltrienolone

Descripción general

Descripción

Metribolone, también conocido como metiltrienolona, es un esteroide anabólico-androgénico sintético y de administración oral. Es un derivado de la nandrolona (19-nortestosterona) y es conocido por su alta potencia y fuerte afinidad de unión al receptor de andrógenos. La metribolone nunca se comercializó para uso médico debido a su severa hepatotoxicidad a dosis bajas, pero se ha utilizado ampliamente en la investigación científica como ligando en ensayos de unión al receptor de andrógenos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La metribolone se sintetiza mediante la metilación de la trembolonaLa reacción generalmente requiere el uso de agentes metilantes fuertes en condiciones controladas para garantizar que se obtenga el producto deseado .

Métodos de producción industrial: La producción industrial de metribolone sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) es común para verificar la pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: La metribolone experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La metribolone puede oxidarse para formar varios metabolitos. Esta reacción es típicamente catalizada por enzimas en el hígado.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de diferentes metabolitos reducidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos en las reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, que pueden tener diferentes actividades biológicas en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

Androgen Receptor Studies

Binding Affinity and Mechanism of Action

Methyltrienolone is recognized for its specific binding to androgen receptors, making it a valuable tool in the study of these receptors in various tissues, including human tumors. Unlike natural androgens, this compound does not bind to sex steroid plasma binding proteins, allowing for clearer insights into receptor activity without interference from plasma contamination . This characteristic enhances its utility in ligand binding assays (LBAs) and photoaffinity labeling of androgen receptors .

Research Findings

A study demonstrated that this compound could effectively characterize androgen receptor binding in human prostate tissue, providing insights into the mechanisms of androgen action in cancer biology . Its application has facilitated the understanding of androgen receptor dynamics in both normal and pathological states.

Metabolic Research

Effects on Metabolic Disorders

this compound has been investigated for its potential effects on metabolic disorders, particularly in models of diabetes. In a study involving alloxan-induced diabetic rats, administration of this compound was shown to significantly reduce hyperglycemia and restore hormonal balance by enhancing insulin sensitivity and promoting DNA/RNA synthesis in liver cells .

Case Study Insights

The research indicated that this compound administration led to increased expression of androgen receptors and improved metabolic parameters, suggesting its potential therapeutic role in managing metabolic disorders associated with hormonal imbalances .

Pharmacological Research

Pharmacodynamics and Toxicology

Despite its promising applications, this compound has faced scrutiny due to severe hepatotoxicity observed at low dosages during early clinical trials for conditions such as advanced breast cancer . Although it was never marketed for medical use due to these safety concerns, it remains a standard reference compound in pharmacological studies focused on anabolic-androgenic steroids.

Comparative Studies with Other Anabolic Steroids

this compound has been compared with other anabolic-androgenic steroids to evaluate their pharmacological profiles. Research has shown that while it exhibits potent anabolic effects, the lack of tissue selectivity raises concerns regarding its safety profile compared to other synthetic alternatives .

Doping Research

Illicit Use in Sports

this compound has also been studied within the context of doping in sports. Its powerful anabolic properties make it attractive for athletes seeking performance enhancement. Understanding its effects on muscle growth and physical performance is crucial for developing effective anti-doping strategies .

Data Tables

Mecanismo De Acción

La metribolone ejerce sus efectos uniéndose a los receptores de andrógenos en varios tejidos, incluidos los músculos, la grasa, los huesos y el cerebro. Esta unión activa el receptor, lo que lleva a una cascada de eventos que promueven los efectos anabólicos y androgénicos. El compuesto también tiene una alta afinidad por el receptor de progesterona y se une al receptor de glucocorticoides. Además, la metribolone se ha identificado como un potente inhibidor de la 3-beta-hidroxi-esteroide deshidrogenasa, una enzima involucrada en el metabolismo de los esteroides .

Compuestos similares:

Trembolona: La metribolone es un derivado metilado de la trembolona, que comparte propiedades anabólicas y androgénicas similares, pero con mayor potencia.

Nandrolona: Tanto la metribolone como la nandrolona son derivados de la 19-nortestosterona, pero la metribolone tiene una mayor afinidad de unión al receptor de andrógenos.

Metiltestosterona: Si bien ambos compuestos son esteroides anabólicos-androgénicos, la metribolone es significativamente más potente que la metiltestosterona

Unicidad: La unicidad de la metribolone radica en su excepcionalmente alta potencia y fuerte afinidad de unión al receptor de andrógenos, lo que la convierte en uno de los esteroides anabólicos-androgénicos más potentes jamás sintetizados. su severa hepatotoxicidad limita su uso a la investigación científica en lugar de aplicaciones clínicas .

Comparación Con Compuestos Similares

Trenbolone: Metribolone is a methylated derivative of trenbolone, sharing similar anabolic and androgenic properties but with higher potency.

Nandrolone: Both metribolone and nandrolone are derivatives of 19-nortestosterone, but metribolone has a stronger binding affinity to the androgen receptor.

Methyltestosterone: While both compounds are anabolic-androgenic steroids, metribolone is significantly more potent than methyltestosterone

Uniqueness: Metribolone’s uniqueness lies in its exceptionally high potency and strong binding affinity to the androgen receptor, making it one of the most potent anabolic-androgenic steroids ever synthesized. its severe hepatotoxicity limits its use to scientific research rather than clinical applications .

Actividad Biológica

Methyltrienolone, also known as R1881, is a synthetic anabolic steroid that exhibits potent androgenic properties. This compound has been extensively studied for its biological activity, particularly concerning its interactions with androgen receptors and its effects on various physiological processes. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of this compound.

This compound primarily acts as an agonist of the androgen receptor (AR), leading to a variety of biological effects. It binds with high affinity to ARs in various tissues, including prostate and muscle cells, facilitating transcriptional activation of genes associated with muscle growth and other androgenic effects. Studies have shown that this compound can influence DNA/RNA synthesis in liver cells, particularly under conditions of metabolic stress such as diabetes .

Binding Affinity and Selectivity

This compound demonstrates significant binding affinity for androgen receptors compared to other steroids. It has been reported to bind to both ARs and progesterone receptors, indicating a potential dual mechanism of action that may influence therapeutic applications and side effects . The binding characteristics are summarized in the following table:

| Steroid | Binding Affinity (nM) | Receptor Type |

|---|---|---|

| This compound (R1881) | 0.1-0.5 | Androgen Receptor |

| Other Anabolic Steroids | Varies (higher than 1) | Various (AR, PR) |

Effects on Metabolism

Research indicates that this compound can alter metabolic pathways. In animal models, it has been shown to reduce blood glucose levels and improve insulin sensitivity by enhancing the regeneration of androgen receptors in liver cells . Additionally, it affects the synthesis of nuclear acids in hepatocytes, which is crucial for cellular function and regeneration.

Study on Diabetic Rats

A study involving male rats with alloxan-induced diabetes demonstrated that this compound administration led to significant reductions in glucose levels and improvements in testosterone concentrations. The compound also supported the regeneration of androgen receptor expression in liver cells, suggesting therapeutic potential for metabolic disorders .

Human Prostate Cancer Research

In prostate cancer studies, this compound was used to evaluate its effects on tumor growth and androgen receptor activity. The results indicated that it could enhance AR-mediated transcriptional activity even in mutated forms of the receptor commonly found in cancerous tissues . This suggests that this compound may have applications in treating hormone-sensitive cancers.

Toxicological Considerations

Despite its potential benefits, the use of this compound is associated with several side effects. Chronic administration can lead to alterations in lipid profiles and liver function, necessitating careful monitoring in therapeutic contexts . The compound's anabolic properties also raise concerns regarding misuse in sports and bodybuilding, highlighting the need for regulatory oversight.

Propiedades

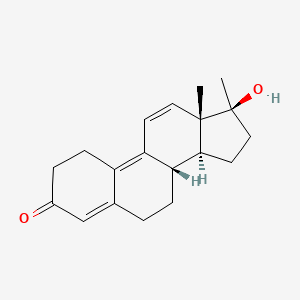

IUPAC Name |

(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCIJQPRIXGQOE-XWSJACJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034162 | |

| Record name | Methyltrienolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

965-93-5 | |

| Record name | Methyltrienolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=965-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metribolone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyltrienolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyltrienolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrienolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C323EGI97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of methyltrienolone?

A: this compound exhibits a high affinity for the androgen receptor (AR). [, , , ]

Q2: How does this compound exert its effects on cells?

A: Upon binding to the AR, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus. [, , ] The activated AR complex then binds to specific DNA sequences known as androgen response elements (AREs), ultimately regulating the transcription of target genes. [, , ]

Q3: What are the downstream effects of this compound-mediated AR activation?

A3: this compound, through AR activation, can influence a variety of cellular processes, including:

- Prostate-specific protein expression: In prostate cancer cell lines like LNCaP, this compound stimulates the production of prostate-specific antigen (PSA) mRNA and protein. []

- Growth and proliferation: Studies have shown that this compound can promote the growth of androgen-dependent tissues, such as the prostate and seminal vesicles in rats. []

- Metabolic regulation: Research suggests this compound may influence glucose metabolism and insulin sensitivity. [, ]

- Muscle protein synthesis: While not fully elucidated, some studies propose a potential role for this compound in influencing muscle protein synthesis. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C20H26O2 and a molecular weight of 302.45 g/mol.

Q5: Is there information available regarding this compound's material compatibility or stability under various conditions?

A5: The provided research papers primarily focus on the biological activity and receptor interactions of this compound. Information regarding its material compatibility and stability under various conditions is limited within these studies.

Q6: Does this compound possess any catalytic properties?

A6: this compound is not known to exhibit catalytic properties. It primarily functions as a ligand, binding to the AR and influencing gene expression.

Q7: Have computational methods been used to study this compound?

A: Yes, computational studies have been employed to investigate the binding of this compound to the androgen receptor. [, ] For instance, docking studies have been used to understand how the structure of this compound contributes to its high affinity for the AR. [, ]

Q8: How do structural modifications to this compound affect its activity?

A: Structural modifications, particularly around the 17β-hydroxyl group, influence this compound's interaction with the AR. [, ] For instance, the addition of bulky substituents can diminish its binding affinity. Studies have shown that the 17α-methyl group contributes to its resistance to metabolism and its long duration of action. [, , , , ]

Q9: What is known about the stability and formulation of this compound?

A9: The provided research papers primarily focus on this compound's in vitro and in vivo biological activity. Information about its stability under various conditions and formulation strategies is limited in these studies.

Q10: Are there specific SHE regulations pertaining to this compound?

A10: As a potent androgen with potential for misuse, this compound is often subject to regulations regarding its handling, storage, and distribution. Specific SHE regulations may vary depending on the country or region.

Q11: What is the ADME profile of this compound?

A: this compound is known to be well-absorbed after administration. [] Unlike testosterone, it does not bind significantly to sex hormone-binding globulin (SHBG) and is not susceptible to 5α-reductase metabolism. [] This contributes to its high potency and prolonged duration of action.

Q12: Has this compound shown efficacy in any in vitro or in vivo models?

A12: Yes, this compound has demonstrated efficacy in various experimental models:

- Cell-based assays: It effectively activates AR-mediated gene transcription in prostate cancer cell lines, such as DU-145 and LNCaP. [, ]

- Animal models: In rodent models, this compound maintains the weight of androgen-dependent tissues like the prostate and seminal vesicles, even at low doses. []

Q13: What are the known mechanisms of resistance to this compound?

A13: Although this compound is a potent androgen, resistance can develop. Potential mechanisms include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.